molecular formula C19H16N4O3 B1202222 4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide

4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide

Cat. No. B1202222
M. Wt: 348.4 g/mol
InChI Key: NZEIEILKCCXLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide is a member of benzamides.

Scientific Research Applications

Intervalence Charge-Transfer Analysis

Barlow et al. (2005) studied compounds related to 4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide, focusing on their oxidation to mono- and dications. The research revealed insights into the intervalence charge-transfer (IVCT) properties of these compounds, which are crucial for understanding electron-transfer processes in molecular systems (Barlow et al., 2005).

Structural Analysis in Foldamer-Type Oligoamides

Suhonen et al. (2012) conducted a structural analysis of foldamer-type oligoamides, including derivatives of benzene-1,3-dicarboxamide. This research highlighted the effect of hydrogen bonding on solvate formation and molecular conformation, providing valuable insights into the structural dynamics of these compounds (Suhonen et al., 2012).

Synthesis of Heterocycles with Masked Aldehyde Functionality

Mahata et al. (2003) explored the use of similar compounds in the efficient synthesis of various heterocycles. This research has implications for the development of new synthetic routes in organic chemistry, particularly in the creation of complex molecules with specific functionalities (Mahata et al., 2003).

Development of Novel Metal-Organic Frameworks

Wu et al. (2013) investigated the assembly of a novel two-dimensional metal-organic supramolecular framework using N,N'-bis(pyridin-3-yl)benzene-1,4-dicarboxamide. This study provides valuable information on the potential of such compounds in the design and synthesis of advanced materials with specific properties like thermal stability and luminescence (Wu et al., 2013).

Synthesis and Characterization of Aromatic Polyamides

Zhao et al. (2012) focused on the synthesis of aromatic polyamides using derivatives of benzene-1,3-dicarboxamide. Their research contributes to the understanding of the properties and potential applications of these polyamides in various industrial and technological fields (Zhao et al., 2012).

properties

Product Name

4-methoxy-N1,N3-bis(3-pyridinyl)benzene-1,3-dicarboxamide

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

4-methoxy-1-N,3-N-dipyridin-3-ylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C19H16N4O3/c1-26-17-7-6-13(18(24)22-14-4-2-8-20-11-14)10-16(17)19(25)23-15-5-3-9-21-12-15/h2-12H,1H3,(H,22,24)(H,23,25)

InChI Key

NZEIEILKCCXLHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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